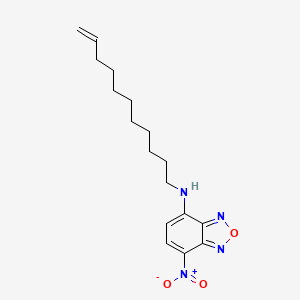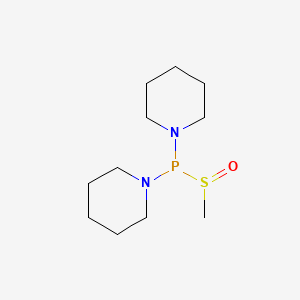
2'-Deoxy-2'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is a synthetic nucleoside analog This compound is characterized by the presence of a phthalimide group attached to the 2’ position of the deoxyribose sugar in uridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine typically involves the following steps:
Protection of the Uridine: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups.
Introduction of the Phthalimide Group: The protected uridine is then reacted with phthalic anhydride in the presence of a base such as pyridine to introduce the phthalimide group at the 2’ position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.
Reduction: Reduction reactions can occur at the phthalimide group, converting it to a phthalamide.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of uracil derivatives.
Reduction: Formation of phthalamide derivatives.
Substitution: Formation of various nucleoside analogs depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The phthalimide group can also interact with various enzymes and proteins, inhibiting their activity. This compound targets molecular pathways involved in viral replication and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
2’-Deoxyuridine: Lacks the phthalimide group and is less effective in antiviral and anticancer applications.
5-Fluorouracil: A well-known anticancer drug that also targets nucleic acid synthesis but has a different mechanism of action.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV, which also incorporates into DNA but has a different structure and mechanism.
Uniqueness: 2’-Deoxy-2’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is unique due to the presence of the phthalimide group, which enhances its ability to inhibit nucleic acid synthesis and interact with various molecular targets. This makes it a promising candidate for further research and development in antiviral and anticancer therapies.
Propriétés
Numéro CAS |
173099-58-6 |
|---|---|
Formule moléculaire |
C17H15N3O7 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O7/c21-7-10-13(23)12(16(27-10)19-6-5-11(22)18-17(19)26)20-14(24)8-3-1-2-4-9(8)15(20)25/h1-6,10,12-13,16,21,23H,7H2,(H,18,22,26)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
OTBXGAQZHWYAOI-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3C(C(OC3N4C=CC(=O)NC4=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)

![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)





![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
